

Theoretical Underpinnings of 1-ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 1-ethyl-1H-imidazole-2-carbaldehyde

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Disclaimer: As of late 2025, dedicated theoretical or experimental studies specifically focused on **1-ethyl-1H-imidazole-2-carbaldehyde** are not available in the public domain.

Consequently, this technical guide has been constructed based on established theoretical principles and experimental data from closely related analogs, primarily imidazole-2-carbaldehyde. The quantitative data presented herein is illustrative and derived from published studies on these analogs to provide a representative understanding of the target molecule's expected properties.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the theoretical and experimental approaches that would be employed to characterize **1-ethyl-1H-imidazole-2-carbaldehyde**.

Molecular Structure and Geometry

The molecular structure of **1-ethyl-1H-imidazole-2-carbaldehyde** is characterized by a planar five-membered imidazole ring substituted with an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for determining the optimized molecular geometry.

Computational Methodology: The geometric parameters of related imidazole derivatives have been successfully calculated using DFT methods, such as B3LYP, with basis sets like 6-

311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.

Expected Geometric Parameters: Based on studies of imidazole-2-carbaldehyde and other substituted imidazoles, the bond lengths and angles of **1-ethyl-1H-imidazole-2-carbaldehyde** can be predicted. The addition of the ethyl group at N1 is not expected to significantly distort the planarity of the imidazole ring. The orientation of the carbaldehyde group relative to the imidazole ring will be a key conformational feature.

Table 1: Predicted Geometric Parameters for **1-ethyl-1H-imidazole-2-carbaldehyde** (Illustrative)

Parameter	Bond/Angle	Predicted Value
Bond Length (Å)	C2-C=O	1.22
C2-N1	1.38	
N1-C5	1.37	
C4-C5	1.36	
N3-C4	1.38	
C2-N3	1.33	
N1-CH ₂ (ethyl)	1.47	
Bond Angle (°)	N1-C2-N3	110.5
C2-N3-C4	107.0	
N3-C4-C5	109.0	
C4-C5-N1	106.5	
C5-N1-C2	107.0	
O=C2-N1	125.0	

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values for **1-ethyl-1H-imidazole-2-carbaldehyde** would require specific calculations.

Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

Computational Protocol for Electronic Properties: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic spectra (UV-Vis).^[3] The HOMO and LUMO energies are obtained from the ground-state DFT calculations. These parameters provide insights into the molecule's ability to donate or accept electrons.

Table 2: Predicted Electronic Properties for **1-ethyl-1H-imidazole-2-carbaldehyde** (Illustrative)

Property	Predicted Value	Significance
HOMO Energy	-6.5 eV	Related to the ionization potential and electron-donating ability.
LUMO Energy	-1.8 eV	Related to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap	4.7 eV	Indicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment	~3.5 D	Reflects the overall polarity of the molecule.
UV-Vis λ_{max}	~280 nm	Corresponds to the $\pi \rightarrow \pi^*$ electronic transition.

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values would require specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and overall structure. Theoretical calculations are used to

assign the observed vibrational modes.

Computational Protocol for Vibrational Frequencies: The vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors.[1]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of **1-ethyl-1H-imidazole-2-carbaldehyde** (Illustrative)

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)
C=O stretch	Aldehyde	~1700
C-H stretch	Aldehyde	~2850, ~2750
C=N stretch	Imidazole Ring	~1650
C-N stretch	Imidazole Ring	~1300
C-H stretch (sp ²)	Imidazole Ring	~3100
C-H stretch (sp ³)	Ethyl Group	~2950
CH ₂ bend	Ethyl Group	~1450
CH ₃ bend	Ethyl Group	~1380

Note: These values are illustrative and based on general group frequencies and data for related imidazole derivatives.

Experimental Protocols

Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde: A common method for the synthesis of N-alkylated imidazole-2-carbaldehydes involves the N-alkylation of a pre-formed imidazole-2-carbaldehyde.[4]

Protocol for N-Ethylation of Imidazole-2-carbaldehyde:

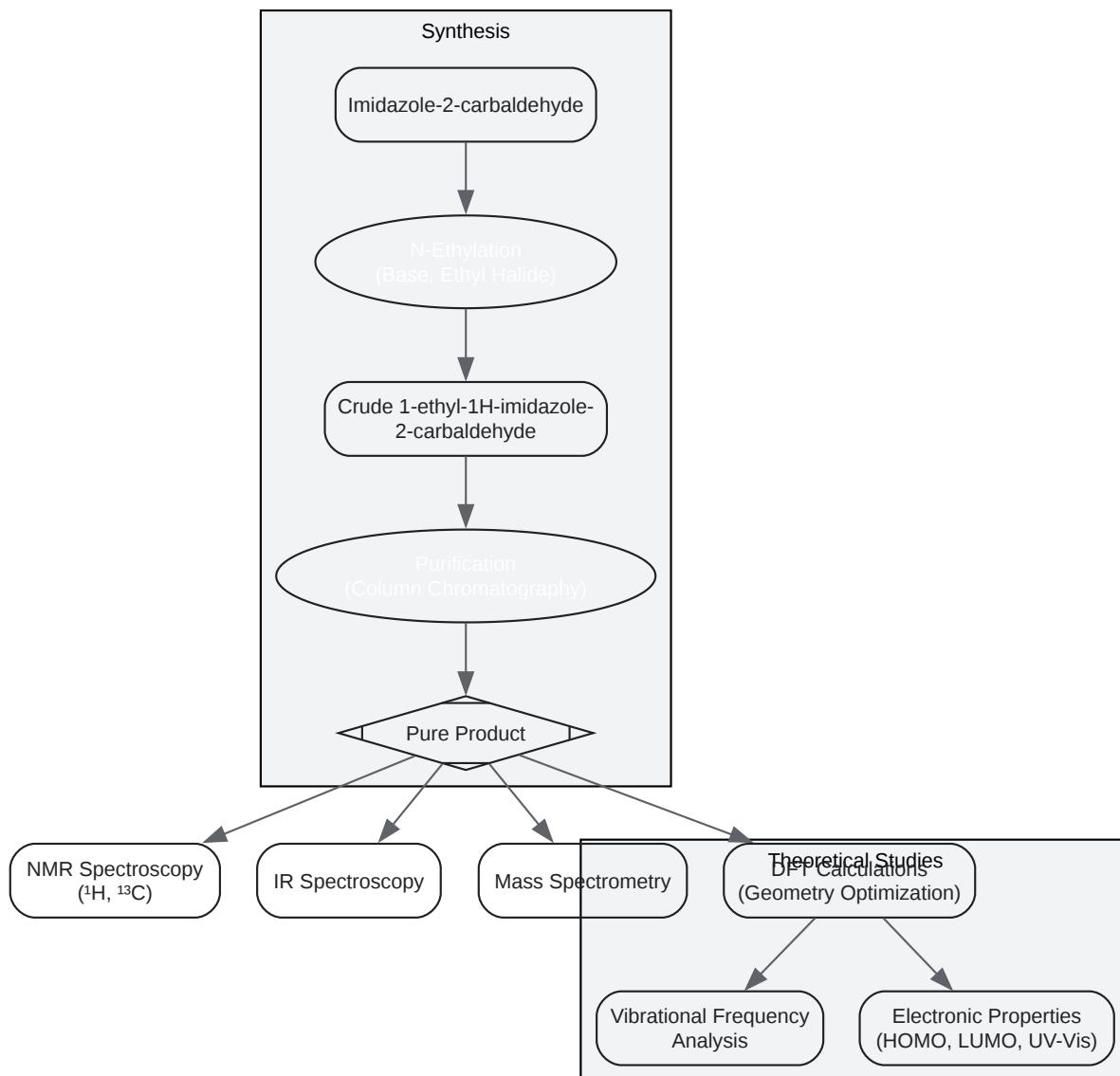
- Reactants: Imidazole-2-carbaldehyde, a suitable base (e.g., sodium hydride or potassium carbonate), and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Procedure: a. Imidazole-2-carbaldehyde is dissolved in the solvent and cooled in an ice bath. b. The base is added portion-wise to deprotonate the imidazole nitrogen. c. The ethylating agent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). d. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography.

Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).^[5] The chemical shifts, coupling constants, and integration values would confirm the presence of the ethyl group and the overall structure.
- Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a thin film. The characteristic vibrational bands for the aldehyde C=O and C-H, as well as the imidazole ring modes, would be identified.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

General Workflow for Synthesis and Characterization: The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazole derivative like **1-ethyl-1H-imidazole-2-carbaldehyde**.

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Caption: General workflow for the synthesis and characterization of **1-ethyl-1H-imidazole-2-carbaldehyde**.

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- To cite this document: BenchChem. [Theoretical Underpinnings of 1-ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b039370#theoretical-studies-on-1-ethyl-1h-imidazole-2-carbaldehyde]

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